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Cas no 939968-60-2 (3-Fluoro-4-nitrophenylboronic acid, pinacol ester)

939968-60-2 structure
Nome do Produto:3-Fluoro-4-nitrophenylboronic acid, pinacol ester
N.o CAS:939968-60-2
MF:C12H15BFNO4
MW:267.061207056046
MDL:MFCD12026073
CID:857382
PubChem ID:46739531
3-Fluoro-4-nitrophenylboronic acid, pinacol ester Propriedades químicas e físicas
Nomes e Identificadores
-
- 3-FLUORO-4-NITROPHENYLBORONIC ACID, PINACOL ESTER
- 2-(3-Fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(3-fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
- B-4965
- 2-(3-Fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
- 939968-60-2
- SY025524
- Z1258930123
- MOKWUYKZXFBLKR-UHFFFAOYSA-N
- 3-Fluoro-4-nitrophenylboronic acid pinacol ester
- EN300-1716820
- AKOS022173348
- SCHEMBL59736
- MFCD12026073
- DTXSID20675133
- 3-Fluoro-4-nitrobenzeneboronic acid pinacol ester
- 3-Fluoro-4-nitrophenylboronic acid,pinacol ester
- BS-29795
- 3-Fluoro-4-nitrophenylboronic acid, pinacol ester
-
- MDL: MFCD12026073
- Inchi: 1S/C12H15BFNO4/c1-11(2)12(3,4)19-13(18-11)8-5-6-10(15(16)17)9(14)7-8/h5-7H,1-4H3
- Chave InChI: MOKWUYKZXFBLKR-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C(F)=CC(B2OC(C)(C)C(C)(C)O2)=CC=1)=O
Propriedades Computadas
- Massa Exacta: 267.10800
- Massa monoisotópica: 267.1078163g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 19
- Contagem de Ligações Rotativas: 2
- Complexidade: 355
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 64.3Ų
Propriedades Experimentais
- PSA: 64.28000
- LogP: 2.55630
3-Fluoro-4-nitrophenylboronic acid, pinacol ester Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
TRC | F594978-250mg |
3-Fluoro-4-nitrophenylboronic acid, pinacol ester |
939968-60-2 | 250mg |
$167.00 | 2023-05-18 | ||
Enamine | EN300-1716820-1.0g |
2-(3-fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
939968-60-2 | 95% | 1.0g |
$280.0 | 2023-07-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-310835A-1g |
3-Fluoro-4-nitrophenylboronic acid, pinacol ester, |
939968-60-2 | 1g |
¥4513.00 | 2023-09-05 | ||
Enamine | EN300-1716820-0.25g |
2-(3-fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
939968-60-2 | 95% | 0.25g |
$139.0 | 2023-09-20 | |
TRC | F594978-50mg |
3-Fluoro-4-nitrophenylboronic acid, pinacol ester |
939968-60-2 | 50mg |
$69.00 | 2023-05-18 | ||
Alichem | A019120014-1g |
2-(3-Fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
939968-60-2 | 95% | 1g |
$475.20 | 2023-08-31 | |
TRC | F594978-25mg |
3-Fluoro-4-nitrophenylboronic acid, pinacol ester |
939968-60-2 | 25mg |
$64.00 | 2023-05-18 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F188434-5g |
3-Fluoro-4-nitrophenylboronic acid, pinacol ester |
939968-60-2 | 96% | 5g |
¥3548.90 | 2023-09-02 | |
eNovation Chemicals LLC | Y1106703-5g |
2-(3-fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
939968-60-2 | 95% | 5g |
$930 | 2024-07-23 | |
SHENG KE LU SI SHENG WU JI SHU | sc-310835-250 mg |
3-Fluoro-4-nitrophenylboronic acid, pinacol ester, |
939968-60-2 | 250MG |
¥2,219.00 | 2023-07-11 |
3-Fluoro-4-nitrophenylboronic acid, pinacol ester Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 12 h, 80 °C
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Sodium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 18 h, 100 °C; 100 °C → rt
Referência
- Novel imidazothiazoles and imidazoxazoles as kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of inflammatory and proliferative diseases, World Intellectual Property Organization, , ,
Método de produção 3
Condições de reacção
1.1 Reagents: tert-Butyl nitrite Catalysts: Benzoyl peroxide Solvents: Acetonitrile ; 4 h, rt
Referência
- Synthesis of Trimethylstannyl Arylboronate Compounds by Sandmeyer-Type Transformations and Their Applications in Chemoselective Cross-Coupling ReactionsJournal of Organic Chemistry, 2014, 79(5), 1979-1988,
Método de produção 4
Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 1 h, rt → 100 °C
Referência
- Benzothiazol-6-ylacetic acid derivatives as anti-HIV agents and their preparation and use for treating an HIV infection, World Intellectual Property Organization, , ,
Método de produção 5
Condições de reacção
Referência
- FGFR2 inhibitor, preparation method, and pharmaceutical application, World Intellectual Property Organization, , ,
Método de produção 6
Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 12 h, 90 °C
Referência
- Preparation of quinazoline and pyrido[3,4-d]pyrimidine derivatives as protein kinase inhibitors for treatment of cancer, World Intellectual Property Organization, , ,
Método de produção 7
Condições de reacção
1.1 Catalysts: Palladium diacetate , Palladium chloride Solvents: Dichloromethane , 1,2-Dimethoxyethane ; 14 h, 100 °C
Referência
- Preparation of heterocyclic compounds as cyclin-dependent protein kinase inhibitors for prophylactic and therapeutic treatment of cancer, World Intellectual Property Organization, , ,
Método de produção 8
Condições de reacção
Referência
- Preparation of substituted 4-amino-pyrrolotriazine derivatives useful for treating hyper-proliferative disorders and diseases associated with angiogenesis, World Intellectual Property Organization, , ,
Método de produção 9
Condições de reacção
Referência
- Preparation of urea compounds as STING inhibitor, China, , ,
3-Fluoro-4-nitrophenylboronic acid, pinacol ester Raw materials
- 4-Bromo-2-fluoro-1-nitrobenzene
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Bis(pinacolato)diborane
- 3-fluoro-4-nitroaniline
3-Fluoro-4-nitrophenylboronic acid, pinacol ester Preparation Products
3-Fluoro-4-nitrophenylboronic acid, pinacol ester Literatura Relacionada
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
939968-60-2 (3-Fluoro-4-nitrophenylboronic acid, pinacol ester) Produtos relacionados
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:939968-60-2)3-Fluoro-4-nitrophenylboronic acid, pinacol ester

Pureza:99%
Quantidade:5g
Preço ($):185.0